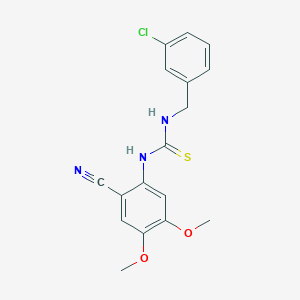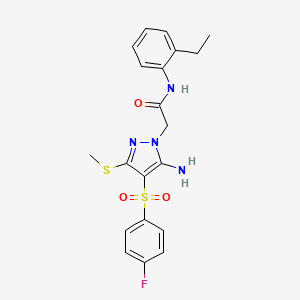![molecular formula C22H16BrN3O3S2 B3013946 N-(6-bromobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 361170-46-9](/img/structure/B3013946.png)
N-(6-bromobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(6-bromobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide" is a chemically synthesized molecule that may contain a benzothiazole moiety, which is a heterocyclic compound consisting of a fusion of benzene and thiazole rings. This structure is often found in compounds with various biological activities. The presence of a sulfonyl group and an indoline moiety suggests that the compound could have interesting interactions with biological systems, potentially leading to therapeutic effects.
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was performed by a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Similarly, the synthesis of related compounds, such as those containing a thiadiazole scaffold and benzamide groups, was carried out under microwave irradiation, which is a method known for its efficiency and rapid synthesis . Although the exact synthesis method for "this compound" is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be confirmed using various spectroscopic techniques such as IR, NMR, mass spectral study, and elemental analysis . For example, the crystal structure of a related compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, was determined by single-crystal X-ray diffraction analysis . Theoretical calculations, such as those performed using Hartree-Fock and Density Functional Theory (DFT) methods, can also provide insights into the electronic structure and properties of these compounds .
Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions due to their reactive functional groups. The bromo and sulfonyl groups present in the compound of interest suggest potential for further chemical modifications, such as Suzuki coupling reactions involving the bromo substituent or sulfonamide formation involving the sulfonyl group. The reactivity of these groups can be exploited to synthesize a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be influenced by their functional groups and overall molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's potential as a drug candidate. The presence of a sulfonyl group could enhance the solubility in aqueous media, which is beneficial for biological applications. The antibacterial studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes indicate that these compounds can exhibit significant biological activity . Theoretical ADMET properties prediction can provide further insights into the drug-likeness of these compounds .
Applications De Recherche Scientifique
Synthesis and Potential as Antifungal Agents
- A study conducted by Narayana et al. (2004) explored the synthesis of compounds related to N-(6-bromobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide, examining their potential as antifungal agents. These compounds, including 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide and its derivatives, were characterized for antifungal activity, indicating the potential application of this compound in this field (Narayana et al., 2004).
Anticancer Activities
- Nowak et al. (2014) reported on the synthesis of 6-aminobenzo[h]quinazolinones from 6-bromobenzo[h]quinazolinones. This process involved reacting with morpholine, which is structurally similar to the indolinyl group in this compound. The study highlighted the potential cytotoxicity and anticancer activities of these compounds (Nowak et al., 2014).
Antimicrobial Properties
- Anuse et al. (2019) synthesized and evaluated a series of substituted N-(benzo[d]thiazol-2-yl) derivatives for their antimicrobial activity. The study's focus on benzothiazole derivatives underlines the relevance of this compound in antimicrobial research (Anuse et al., 2019).
Synthesis and Pharmacological Evaluation
- Ugale et al. (2012) synthesized a series of 6-bromo-2-ethyl-3-(substitutedbenzo[d]thiazol-2-yl)quinazolin-4(3H)-one compounds, which share structural features with this compound. These compounds were evaluated for their anticonvulsant properties, suggesting potential applications in neuropharmacology (Ugale et al., 2012).
Antibacterial Activity
- Borad et al. (2015) researched N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, indicating the utility of similar structures in developing potent antibacterial agents (Borad et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O3S2/c23-16-7-10-18-20(13-16)30-22(24-18)25-21(27)15-5-8-17(9-6-15)31(28,29)26-12-11-14-3-1-2-4-19(14)26/h1-10,13H,11-12H2,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQSEVOEKWQQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

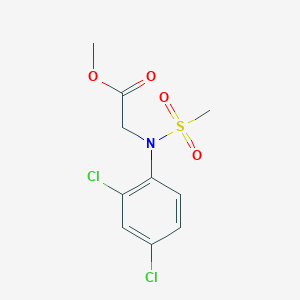
![Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3013864.png)
![4-[2-(2,2-Difluoroethoxy)pyridine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B3013865.png)
![1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B3013866.png)
![Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride](/img/structure/B3013868.png)
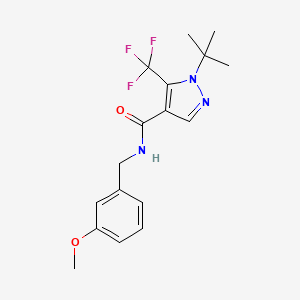
![4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride](/img/structure/B3013874.png)
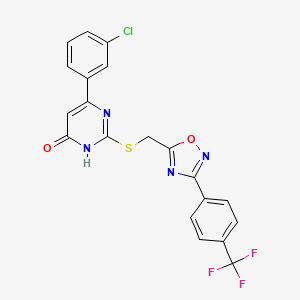
![4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B3013878.png)

